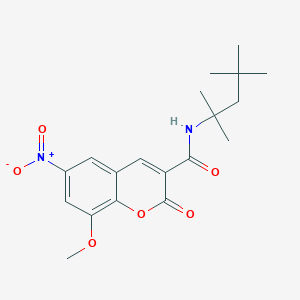

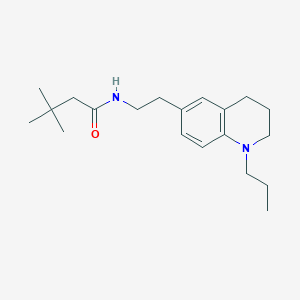

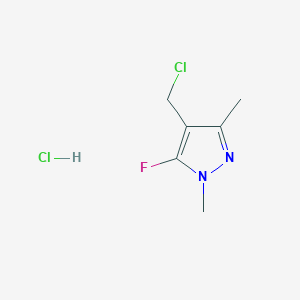

N1-(2,4-difluorophenyl)-6-chlorohexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2,4-difluorophenyl)-6-chlorohexanamide, commonly known as DFHx, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DFHx belongs to the class of amides and is a derivative of the widely used local anesthetic, lidocaine. The purpose of

Aplicaciones Científicas De Investigación

Overview

Research on N1-(2,4-difluorophenyl)-6-chlorohexanamide and related compounds spans various fields, including organic synthesis, material science, and biochemistry. Although direct studies on this compound were not found, research on structurally related compounds provides insights into potential applications and methodologies that could be applicable.

Fluorinated Compounds in Material Science

Fluorinated compounds, such as those related to this compound, have shown significant promise in material science, especially in the development of organic electro-optic and non-linear optical materials. For instance, N-(2-chlorophenyl)-(1-propanamide) has been synthesized and characterized for its non-linear optical properties, indicating the potential of fluorinated derivatives in enhancing electro-optic efficiencies and stability (Prabhu & Rao, 2000; Prabhu et al., 2001).

Chemical Synthesis and Reactivity

The reactivity of chloro and fluoro groups in compounds similar to this compound has been explored in various chemical syntheses and studies. For example, electrochemical fluorination techniques have been employed to introduce fluorine atoms into aromatic compounds, demonstrating the potential for selective fluorination in organic synthesis (Momota et al., 1995). Furthermore, studies on N,N'-diamidocarbene showcase the versatility of N-substituted compounds in catalysis and organic transformations, indicating the broad utility of such structures in chemical research (Hudnall & Bielawski, 2009).

Biological Applications

Though specific studies on the biological applications of this compound were not found, related research highlights the potential of similar structures in biochemistry and pharmacology. For instance, the inhibition of chitin synthesis by certain urea derivatives suggests potential applications in developing insecticides or studying biochemical pathways (Deul et al., 1978). Additionally, compounds with halogenated phenyl groups have been studied for their antimicrobial properties, hinting at possible applications in drug discovery and microbial resistance studies (Limban et al., 2011).

Mecanismo De Acción

Target of Action

The primary targets of N1-(2,4-difluorophenyl)-6-chlorohexanamide are mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its targets by inhibiting their activity . For instance, it inhibits the fungal lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a constituent of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

The compound affects several biochemical pathways associated with its targets. For example, mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 are involved in various cancer-associated pathways . The inhibition of these targets by this compound can disrupt these pathways, leading to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

Similar compounds like efinaconazole have a half-life of 299 hours in healthy patients . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound and their impact on bioavailability need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of cell membrane integrity in fungi, leading to cell death . In cancer cells, the compound inhibits cell growth and proliferation by disrupting cancer-associated pathways .

Propiedades

IUPAC Name |

6-chloro-N-(2,4-difluorophenyl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClF2NO/c13-7-3-1-2-4-12(17)16-11-6-5-9(14)8-10(11)15/h5-6,8H,1-4,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIYTLAVFUXTBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CCCCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2917672.png)

![4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2917677.png)

![3-benzyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2917679.png)

![Ethyl 6-[(benzenesulfonyl)methyl]-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2917681.png)

![1-(prop-2-enamido)-N-[(thiophen-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2917683.png)

![2,2,2-Trifluoro-N-[3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B2917684.png)